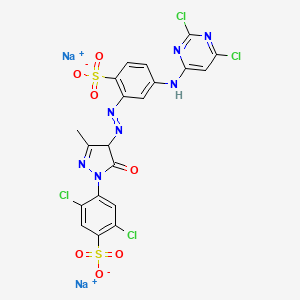
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Azo Linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of Sulfonic Acid Group: Sulfonation reactions are used to introduce the sulfonic acid group into the aromatic ring.
Chlorination: Chlorine atoms are introduced through chlorination reactions, often using reagents like chlorine gas or sulfuryl chloride.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Refluxing: To ensure complete reaction.
Purification: Using crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Dye Synthesis: The compound’s azo linkage makes it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine
Biological Staining: Used in histology and microbiology for staining tissues and cells.
Industry
Textile Industry: Used in dyeing fabrics.
Chemical Manufacturing: Intermediate in the production of other complex chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The azo linkage and sulfonic acid group play crucial roles in its binding affinity and reactivity. Pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes.
Signal Transduction: Modulating signaling pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo Compounds: Other compounds with azo linkages.
Chlorinated Aromatics: Compounds with multiple chlorine atoms on aromatic rings.
Uniqueness
Complex Structure: The combination of sulfonic acid, azo linkage, and multiple chlorine atoms makes it unique.
Versatility: Its diverse reactivity and applications in various fields.
Properties
CAS No. |
71720-93-9 |
|---|---|
Molecular Formula |
C20H11Cl4N7Na2O7S2 |
Molecular Weight |
713.3 g/mol |
IUPAC Name |
disodium;2,5-dichloro-4-[4-[[5-[(2,6-dichloropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H13Cl4N7O7S2.2Na/c1-8-18(19(32)31(30-8)13-5-11(22)15(6-10(13)21)40(36,37)38)29-28-12-4-9(2-3-14(12)39(33,34)35)25-17-7-16(23)26-20(24)27-17;;/h2-7,18H,1H3,(H,25,26,27)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
FCDTUKBSGSDTKI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=CC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















